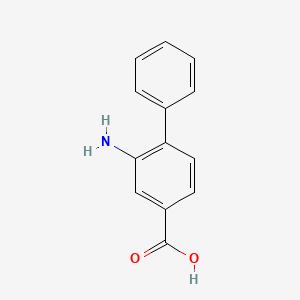

3-Amino-4-phenylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

3-amino-4-phenylbenzoic acid |

InChI |

InChI=1S/C13H11NO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |

InChI Key |

FQFSJJBELOFAHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Phenylbenzoic Acid

Regioselective Synthesis Pathways for 3-Amino-4-phenylbenzoic Acid

The precise arrangement of the amino, phenyl, and carboxylic acid groups on the benzene (B151609) ring requires carefully planned, regioselective synthetic routes. The following sections explore established and contemporary methods to achieve this specific substitution pattern.

Multi-Step Approaches via Nitration, Reduction, and Substitution Reactions

Classical organic synthesis provides a robust, albeit lengthy, pathway to this compound through a sequence of foundational reactions. A common strategy begins with a readily available substituted benzoic acid, such as 4-chlorobenzoic acid. The synthesis typically proceeds through the following key steps:

Electrophilic Nitration: The starting material is first subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is used to introduce a nitro group (-NO₂) onto the aromatic ring. In the case of 4-chlorobenzoic acid, the carboxylic acid is a meta-director and the chloro group is an ortho-, para-director. The nitration occurs ortho to the chloro group and meta to the carboxylic acid, yielding 4-chloro-3-nitrobenzoic acid. google.comtruman.edu Reaction conditions must be carefully controlled, often at low temperatures (0-10°C), to prevent side reactions and ensure high regioselectivity. google.com

Nucleophilic Aromatic Substitution or Cross-Coupling: The chloro group is then replaced with a phenyl group. While direct nucleophilic substitution is difficult, this transformation is more commonly achieved via cross-coupling, as detailed in section 2.1.2.

Reduction of the Nitro Group: The final key step is the reduction of the nitro group to an amino group (-NH₂). Various reducing agents can be employed for this purpose. A traditional method involves the use of metals in acidic conditions, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). chemicalbook.com A more modern and cleaner alternative is catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with hydrogen gas. google.comgoogle.com This method often provides high yields and avoids the production of heavy metal waste.

A patent for the synthesis of the related compound 3-amino-4-hydroxybenzoic acid outlines a similar process, involving nitration, substitution of a halo group with a hydroxide, and subsequent reduction of the nitro group, demonstrating the modularity of this multi-step approach. google.com

Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl (B1667301) Framework Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, making them ideal for constructing the biphenyl core of this compound. The Suzuki-Miyaura coupling is a particularly effective method.

A plausible synthetic route involves the coupling of a halogenated aminobenzoic acid derivative with phenylboronic acid. For example, methyl 4-bromo-3-nitrobenzoate can be coupled with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃ or K₂CO₃) to form the biphenyl skeleton. The subsequent reduction of the nitro group and hydrolysis of the methyl ester would yield the final product.

The choice of catalyst, ligand, solvent, and base is crucial for optimizing the reaction yield and minimizing side products. Research into the N-arylation of 2-aminobenzothiazoles demonstrates the utility of palladium catalysis even on substrates with multiple functional groups, highlighting its robustness for complex syntheses. researchgate.net Furthermore, studies on the coupling of haloarenes have shown that various palladium complexes can efficiently mediate the formation of biphenyl structures. acs.org

| Coupling Partners | Catalyst System | Base | Solvent | Product | Ref. |

| 4-Bromo-3-nitrobenzoic acid & Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 4-Phenyl-3-nitrobenzoic acid | researchgate.net |

| 2-Amino-4-iodobenzoic acid & Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | This compound | acs.org |

| 4-Chlorobenzonitrile & Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 4-Phenylbenzonitrile | researchgate.net |

This table presents representative conditions for palladium-catalyzed Suzuki couplings applicable to the synthesis of the biphenyl framework, based on analogous reactions reported in the literature.

Amino Group Introduction and Carboxylic Acid Formation in Aromatic Systems

The strategic introduction of the amino and carboxylic acid functional groups is fundamental to the synthesis of the target molecule. An amino acid is defined by the presence of both an amino group and a carboxyl group. taylorfrancis.comlibretexts.orgkhanacademy.org

Introduction of the Amino Group: The most common method for introducing an amino group onto an aromatic ring is through the nitration-reduction sequence described previously. Electrophilic nitration places a nitro group on the ring, which then acts as a precursor to the amine. This two-step process is highly reliable and its regioselectivity is well-understood based on the electronic properties of other substituents on the ring.

Formation of the Carboxylic Acid Group: Several methods can be employed to install the carboxylic acid group:

Oxidation of an Alkyl Group: If the synthesis starts from a precursor with a methyl or other alkyl group at the desired position (e.g., 4-phenyltoluene), this group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Carbonation of an Organometallic Intermediate: A halogenated biphenyl precursor (e.g., 4-bromo-3-aminobiphenyl) can be converted into an organolithium or Grignard reagent. This intermediate can then react with carbon dioxide (CO₂) followed by an acidic workup to form the carboxylic acid.

Hydrolysis of a Nitrile: A nitrile group (-CN) can serve as a precursor to a carboxylic acid. The nitrile can be introduced via Sandmeyer reaction from an amino group or by nucleophilic substitution of a halide. Subsequent hydrolysis under acidic or basic conditions converts the nitrile to the carboxylic acid.

Direct Carboxylation: In some advanced methods, direct carboxylation of a C-H bond can be achieved. For instance, palladium-catalyzed carboxylation of biphenyl using formic acid as a carbonyl source has been reported to produce biphenylcarboxylic acids. nih.gov

Stereoselective Synthesis of Related Phenyl-Substituted Amino Acids

While this compound itself is achiral, the synthesis of structurally related chiral α-amino acids with phenyl substituents is a significant area of research. These non-canonical amino acids are valuable building blocks for peptides and pharmaceuticals. nsf.gov Modern synthetic methods focus on achieving high stereoselectivity.

One powerful approach merges photoredox catalysis with biocatalysis. nih.govwilliams.edu In this system, a photocatalyst generates a radical species that is then captured by an intermediate within the active site of an engineered pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nsf.gov This method allows for the stereoselective formation of C-C bonds, producing enantiomerically enriched amino acids. For example, engineered tryptophan synthase enzymes have been used to catalyze the reaction between serine derivatives and photocatalytically generated radicals to form various non-canonical amino acids with high enantiomeric excess. nih.govwilliams.edu

Another strategy involves visible light-promoted photoredox catalysis for the stereoselective radical addition to chiral glyoxylate-derived N-sulfinyl imines. nih.govchemrxiv.org This method provides a convenient route to unnatural α-amino acids by using ubiquitous carboxylic acids as radical precursors, an organic acridinium-based photocatalyst, and a chiral auxiliary to direct the stereochemical outcome. chemrxiv.org

| Method | Catalyst / Auxiliary | Key Features | Stereoselectivity | Ref. |

| Pyridoxal Radical Biocatalysis | Engineered PLP Enzyme & Photocatalyst | Synergistic catalysis, protecting-group-free | High e.r. (e.g., 6:94) | nih.gov |

| Asymmetric Radical Addition | Chiral Sulfoxide Auxiliary & Photocatalyst | Visible-light mediated, uses carboxylic acid precursors | High d.r. (e.g., >95:5) | nih.govchemrxiv.org |

This table summarizes modern stereoselective methods for synthesizing phenyl-substituted α-amino acids, which are structurally related to the title compound.

Green Chemistry Principles in the Synthesis of this compound and Its Analogs

Applying green chemistry principles to the synthesis of complex molecules like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Environmentally Benign Reaction Conditions and Reagents

The pursuit of sustainable chemical synthesis has led to the development of greener alternatives for many traditional organic transformations.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions. For instance, reductive aminases can be used for the N-alkylation of amines, and lipases can catalyze the formation of amide bonds, avoiding the need for hazardous coupling reagents. nih.govnih.gov The biosynthesis of aminobenzoic acid isomers in engineered microorganisms presents a pathway that starts from renewable feedstocks like glucose, completely avoiding the harsh conditions of traditional chemical synthesis. mdpi.com

Greener Reagents and Solvents: Traditional nitration reactions use large quantities of strong acids. Greener alternatives include using reagents like calcium nitrate (B79036) in acetic acid, which can improve the safety profile of the reaction. wjpmr.com The use of water as a solvent is highly desirable. Recent research has shown that some reactions, such as decarboxylative amination, can proceed without any catalyst in water microdroplets, highlighting a novel, environmentally friendly reaction medium. researchgate.net For reductions, catalytic hydrogenation is preferred over stoichiometric metal reductants (like SnCl₂) because it produces only water as a byproduct.

Catalytic Processes: The use of catalytic amounts of reagents is inherently greener than using stoichiometric amounts. Supported heteropolyacids are being explored as eco-friendly, reusable solid acid catalysts for various organic transformations, replacing corrosive liquid acids. researchgate.net Dehydrogenative coupling reactions that liberate hydrogen gas as the only byproduct offer a high atom economy and provide a much cleaner process compared to methods that require activating agents. kaust.edu.sa

By integrating these principles, the synthesis of this compound can be redesigned to be more sustainable and environmentally responsible.

Efficiency and Atom Economy in Synthetic Routes

The synthesis of complex molecules is increasingly guided by the principles of green chemistry, where efficiency and atom economy are paramount. wikipedia.org Atom economy provides a measure of how many atoms from the reactants are incorporated into the final desired product, offering a clear metric for the "greenness" of a chemical process. wikipedia.org An ideal reaction would have 100% atom economy, meaning all reactant atoms are found in the product. wikipedia.org High-yielding reactions can still be inefficient if they produce significant byproducts, making atom economy a distinct and crucial concept. wikipedia.orgmonash.edu

For substituted benzoic acids, synthetic routes are often evaluated based on these principles. For example, the synthesis of ibuprofen (B1674241) has been famously improved from a "brown" route with a 40% atom economy to a "green" route with a 77% atom economy, significantly reducing waste. monash.edu Similarly, in the preparation of other aminobenzoic acid derivatives, such as 3-amino-4-hydroxybenzoic acid, modern methods utilizing catalytic hydrogenation are favored over traditional methods like iron powder reduction. google.com Catalytic routes not only improve yield (often exceeding 90%) but also reduce reaction times and produce less environmental waste, as the catalyst can be recycled. google.com These strategies, which prioritize catalytic processes and minimize the use of stoichiometric reagents that end up as waste, are central to achieving high atom and step economy. nih.gov

Table 1: Comparison of Synthetic Efficiency Concepts

| Metric | Description | Ideal Value | Relevance |

| Percentage Yield | Measures the ratio of the actual amount of product obtained to the theoretical maximum amount. | 100% | Indicates the effectiveness of a specific reaction execution but does not account for byproducts. monash.edu |

| Atom Economy | Calculates the proportion of reactant atoms that are incorporated into the desired final product. | 100% | A core principle of green chemistry, it measures the intrinsic efficiency of a reaction pathway by quantifying waste at the atomic level. wikipedia.org |

| Step Economy | Aims to reduce the number of individual chemical transformations required to synthesize a target molecule. | Minimum steps | Reduces resource consumption, time, and potential for yield loss at each stage of a synthesis. nih.gov |

Derivatization and Functionalization Strategies of this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, makes it a valuable intermediate for creating a diverse range of more complex molecules.

Amide Bond Formation and Esterification Reactions

The carboxylic acid moiety of this compound is readily converted into amides and esters, two of the most fundamental transformations in organic synthesis.

Amide Bond Formation: The reaction of the carboxylic acid with an amine to form an amide bond is a cornerstone of peptide chemistry and materials science. researchgate.net This transformation typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. researchgate.netyoutube.com Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.comkhanacademy.org The process involves the carboxylic acid adding to the DCC, which converts the hydroxyl group into a good leaving group, facilitating the subsequent attack by the amine to form the stable amide linkage. youtube.com

Esterification: The Fischer esterification is a classic method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and often, the alcohol is used in large excess to drive the reaction toward the ester product. masterorganicchemistry.com The acid catalyst serves to protonate the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.comyoutube.com Subsequent proton transfers and the elimination of a water molecule yield the final ester. masterorganicchemistry.com

Modifications at the Carboxylic Acid Moiety

Beyond amide and ester formation, the carboxylic acid group can undergo other significant transformations. A primary example is its reduction. Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This conversion provides an alternative functional group handle for further synthetic manipulations.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl and Benzoic Acid Rings

The two aromatic rings in this compound exhibit different reactivities toward substitution reactions due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution (EAS): In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The existing substituents on the ring direct the position of the incoming electrophile. wikipedia.orgmasterorganicchemistry.com

On the Benzoic Acid Ring: This ring has three substituents: an amino group (-NH₂), a phenyl group (-C₆H₅), and a carboxylic acid group (-COOH).

The amino group is a powerful activating group and an ortho, para-director. minia.edu.eg

The carboxylic acid group is a deactivating group and a meta-director. minia.edu.eg

On the Phenyl Ring: This ring is monosubstituted with the aminobenzoic acid moiety. This large group acts as a weakly activating ortho, para-director for electrophilic attack on the terminal phenyl ring.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions occur when a nucleophile displaces a leaving group on an electron-poor aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. chemistrysteps.com The parent this compound is not highly activated for SNAr because it lacks strong electron-withdrawing groups and a suitable leaving group. However, derivatives of this compound could be designed to undergo such reactions. For instance, nitration of the rings followed by the introduction of a halide could render the molecule susceptible to nucleophilic attack. chemistrysteps.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Ring Position | Activating/Deactivating | Ortho, Para / Meta Director |

| -NH₂ (Amino) | Benzoic Acid Ring | Strongly Activating | Ortho, Para minia.edu.eg |

| -COOH (Carboxylic Acid) | Benzoic Acid Ring | Deactivating | Meta minia.edu.eg |

| -C₆H₅ (Phenyl) | Benzoic Acid Ring | Weakly Activating | Ortho, Para |

| -C₆H₃(NH₂)(COOH) | Phenyl Ring | Weakly Activating | Ortho, Para |

Radical-Mediated Transformations and Decarboxylation Studies

Radical-Mediated Transformations: The field of radical chemistry offers unique pathways for functionalization. nih.gov Radical reactions can be initiated photochemically or with radical initiators. nih.gov For molecules like this compound, radical reactions could potentially be used for late-stage functionalization, allowing for the introduction of complex fragments. For example, radical addition reactions to the aromatic rings could provide routes to otherwise inaccessible derivatives. nih.gov

Decarboxylation Studies: Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org The ease of decarboxylation of aromatic carboxylic acids depends on the stability of the aryl carbanion intermediate that is formed. wikipedia.org While simple benzoic acids are generally stable, the presence of certain functional groups can facilitate this reaction. researchgate.netnih.gov Studies on substituted aminobenzoic acids have shown that decarboxylation can be achieved under specific conditions, such as in acidic aqueous solutions or through transition-metal catalysis. researchgate.netnih.gov For this compound, catalytic systems, potentially using metals like palladium or ruthenium, could be employed to effect the removal of the carboxylic acid group, yielding 3-amino-4-phenylbenzene. nih.govrwth-aachen.de

Spectroscopic and Diffraction Based Structural Elucidation of 3 Amino 4 Phenylbenzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering unparalleled insight into the connectivity and spatial arrangement of atoms. uobasrah.edu.iq Both solution-state and solid-state NMR techniques are pivotal in characterizing 3-Amino-4-phenylbenzoic acid and its analogs.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

High-resolution ¹H and ¹³C NMR spectroscopy in solution provides the initial and most crucial data for structural confirmation. studymind.co.uk The chemical shifts, signal multiplicities, and integration values in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, allow for the unambiguous assignment of the molecular framework. savemyexams.comdocbrown.info

In the ¹H NMR spectrum of a typical this compound derivative, the aromatic protons exhibit characteristic chemical shifts and coupling patterns. The protons on the benzoic acid ring and the phenyl substituent will appear in distinct regions, with their multiplicities revealing their neighboring protons. The amine (–NH₂) and carboxylic acid (–COOH) protons often appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. libretexts.org The chemical shifts are indicative of the carbon's local electronic environment. For instance, the carbonyl carbon of the carboxylic acid group typically resonates at a significantly downfield position (around 170-180 ppm). wisc.edu Aromatic carbons appear in the approximate range of 110-150 ppm, with their specific shifts influenced by the positions of the amino and phenyl substituents. libretexts.org

Table 1: Representative ¹H NMR Spectral Data for a Phenylbenzoic Acid Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | 7.99 | dt | 8.4, 1.8 | 2H |

| Aromatic-H | 7.65 – 7.60 | m | - | 2H |

| Aromatic-H | 7.59 – 7.55 | m | - | 2H |

| Aromatic-H | 7.38–7.35 | m | - | 2H |

| Aromatic-H | 7.31 – 7.26 | m | - | 1H |

Note: This is an example for 4-Phenylbenzoic acid and serves as a reference for the types of signals expected for related structures. Data from rsc.org.

Table 2: Representative ¹³C NMR Spectral Data for a Phenylbenzoic Acid Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 169.7 |

| Aromatic-C | 147.0 |

| Aromatic-C | 141.2 |

| Aromatic-C | 131.3 |

| Aromatic-C | 130.6 |

| Aromatic-C | 130.0 |

| Aromatic-C | 129.2 |

| Aromatic-C | 128.2 |

| Aromatic-C | 128.0 |

Note: This is an example for 4-Phenylbenzoic acid and serves as a reference for the types of signals expected for related structures. Data from rsc.org.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for establishing detailed connectivity and stereochemical relationships within complex molecules. ucl.ac.ukias.ac.in

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edulibretexts.org Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two to three bonds. This is crucial for tracing out the spin systems within the aromatic rings of this compound and its derivatives, confirming the relative positions of the protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear correlation experiment maps protons directly to the carbons they are attached to (¹JCH). youtube.comlibretexts.org Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra and greatly simplifying the assignment of carbon resonances. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). youtube.comresearchgate.net HMBC is particularly powerful for piecing together the molecular skeleton by identifying long-range connectivities. For example, it can show correlations from the amine protons to adjacent aromatic carbons or from the protons on one aromatic ring to the carbons of the other, confirming the biphenyl (B1667301) linkage. libretexts.org

These 2D NMR methods, when used in concert, provide a robust and unambiguous assignment of all proton and carbon signals, solidifying the proposed structure of this compound and its derivatives. u-tokyo.ac.jp

Solid-State NMR Applications in Polymorphism and Crystal Structure Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing materials in their solid form, providing insights into polymorphism, crystal packing, and intermolecular interactions that are not accessible in solution. mdpi.comunipi.it For crystalline compounds like this compound, ssNMR can distinguish between different crystalline forms (polymorphs) which may exhibit different physical properties. pharmtech.comrsc.org

Key ssNMR techniques include:

Cross-Polarization Magic-Angle Spinning (CP/MAS) : This is a standard ssNMR experiment that enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions to provide higher resolution spectra. nih.gov Differences in the ¹³C chemical shifts observed in CP/MAS spectra can indicate the presence of different polymorphs. caister.com

Dipolar Recoupling Techniques : These experiments reintroduce the through-space dipolar couplings between nuclei, which are averaged out by MAS. mdpi.com By measuring the strength of these couplings, internuclear distances can be estimated, providing valuable information about the proximity of different parts of the molecule in the solid state and aiding in the determination of the crystal structure. nih.gov

The combination of ssNMR data with X-ray diffraction data can lead to a highly refined crystal structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. rsc.orgpsu.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). beilstein-journals.orgunife.it This precision allows for the determination of the elemental composition of a molecule. For this compound, HRMS can confirm the molecular formula (C₁₃H₁₁NO₂) by matching the experimentally measured mass to the calculated exact mass. nih.govnih.gov This is a critical step in confirming the identity of a synthesized compound.

Table 3: HRMS Data for a Hypothetical Derivative

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 401.1651 | 401.1648 |

Note: This is an example for a derivative and illustrates the high accuracy of HRMS measurements. Data from .

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different functional groups.

For this compound, MS/MS analysis would likely show characteristic losses, such as the loss of water (H₂O) from the carboxylic acid group, the loss of carbon monoxide (CO), and cleavage of the bond between the two aromatic rings. By analyzing the masses of the fragment ions, the structural arrangement of the amino, phenyl, and benzoic acid moieties can be confirmed.

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for identifying the functional groups present in a molecule and probing its conformational state.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to the vibrations of particular functional groups. For this compound, the key functional groups—carboxylic acid, primary amine, and the substituted aromatic rings—give rise to characteristic signals.

The carboxylic acid group is identifiable by a very broad O-H stretching band, typically found in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching vibrations. A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch is one of the most distinct features in the spectrum, generally appearing between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. The frequency of this C=O stretch is sensitive to the electronic environment and hydrogen bonding; there is a known correlation where the C=O vibrational frequency (νC═O) negatively correlates with the pKa value in series of benzoic acids. acs.org

The primary amine group (-NH₂) exhibits characteristic N-H stretching vibrations, typically as two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching modes. Additionally, the N-H scissoring (bending) vibration appears around 1560-1640 cm⁻¹. The aromatic nature of the compound is confirmed by C-H stretching vibrations above 3000 cm⁻¹, and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong, Sharp |

| Aromatic Rings | C-H Stretch | 3000-3100 | Medium |

| Aromatic Rings | C=C Stretch | 1450-1600 | Medium to Weak |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium |

| Primary Amine | N-H Bend (scissoring) | 1560-1640 | Medium |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Strong |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong band for the aromatic ring C=C stretching vibrations. Based on studies of its isomer, para-aminobenzoic acid (PABA), a strong Raman band around 1608 cm⁻¹ can be assigned to the C-C ring stretching mode. liverpool.ac.uk

Surface-Enhanced Raman Scattering (SERS) is a powerful variant of the technique that provides enormous signal amplification for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). researchgate.net This allows for the detection of very low concentrations of the analyte. nih.gov SERS studies on PABA have shown that the molecule can adsorb onto silver surfaces through both the amine and carboxyl groups. liverpool.ac.uk This interaction can lead to the appearance of new bands that are absent or weak in the conventional Raman spectrum; for instance, an enhanced out-of-plane amine vibrational mode for PABA appears around 980 cm⁻¹. liverpool.ac.uk The orientation of the molecule on the SERS substrate can be inferred from the relative changes in the intensity of certain bands. liverpool.ac.uk

Table 2: Expected Raman Bands for this compound (based on PABA data)

| Tentative Assignment | Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| NH₂ Rocking Mode | ~980 | Strong in SERS, indicates interaction with surface via amino group. liverpool.ac.uk |

| Ring Breathing Mode | ~1139 | Characteristic of the phenyl ring structure. liverpool.ac.uk |

| C-N Stretch | ~1337 | From the amino group attached to the ring. researchgate.net |

| C=C Ring Stretch | ~1608 | Typically a strong band in the Raman spectrum of aromatic compounds. liverpool.ac.uk |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org Molecules with conjugated π systems, such as this compound, exhibit characteristic absorptions in this region. The biphenyl moiety acts as the primary chromophore, the part of the molecule responsible for absorbing light.

The electronic spectrum is dominated by high-energy π → π* transitions associated with the conjugated aromatic system. elte.hu The presence of the amino (-NH₂) and carboxylic acid (-COOH) groups, which are considered auxochromes, modifies the absorption profile. Auxochromes are substituents with non-bonding electrons that, when attached to a chromophore, can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) and increase the absorption intensity. uobabylon.edu.iq The amino group, in particular, is a strong auxochrome that extends the conjugation through its lone pair of electrons, shifting absorption significantly. We can therefore expect strong absorption bands in the UV region.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Notes |

|---|---|---|---|

| π → π* | Bonding π to anti-bonding π* | 200-400 nm | High-intensity absorption due to the conjugated biphenyl system. units.it |

| n → π* | Non-bonding (amine/carbonyl) to anti-bonding π* | >250 nm | Lower intensity transition compared to π → π*. elte.hu |

X-ray Diffraction Studies for Single Crystal and Powder Analysis

Single-crystal X-ray diffraction analysis of this compound would reveal its precise molecular geometry. A key conformational feature of biphenyl derivatives is the dihedral angle between the two aromatic rings. Due to steric hindrance between the ortho-hydrogens on adjacent rings, the two rings are generally not coplanar. In related structures, such as 2-Amino-5-phenylbenzoic acid, this dihedral angle has been determined to be approximately 26°. Similarly, in other biphenyl carboxylic acid derivatives, this angle can vary but confirms the twisted nature of the biphenyl core. iucr.org This twist is a critical aspect of the molecule's conformation. The analysis also provides exact bond lengths and angles for the carboxylic acid and amino substituents, confirming their geometry. iucr.org

In the solid state, the arrangement of molecules is governed by intermolecular forces, primarily hydrogen bonding. The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O). A very common and robust packing motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. iucr.org This interaction forms a characteristic ring structure known in crystallography as an R²₂(8) motif. iucr.org

Computational Chemistry and Theoretical Investigations of 3 Amino 4 Phenylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used approach for calculating the properties of molecules due to its favorable balance between accuracy and computational cost. For a molecule like 3-Amino-4-phenylbenzoic acid, DFT would be employed to understand its fundamental electronic properties and predict its chemical reactivity.

Geometry Optimization and Conformational Analysis

Before predicting any properties, the most stable three-dimensional structure of the this compound molecule must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-31G* or higher, are employed to perform this optimization.

Conformational analysis is crucial because the molecule has several rotatable bonds, particularly the C-C bond connecting the two phenyl rings and the bonds associated with the amino and carboxylic acid groups. Each rotation leads to a different conformer (a distinct spatial arrangement of atoms). Researchers would systematically rotate these bonds and perform a geometry optimization for each starting structure to identify all possible low-energy conformers. The relative energies of these conformers would then be calculated to determine the most stable, or ground-state, conformation, as well as the populations of other conformers at a given temperature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO: Represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and generally more reactive. A large gap implies high stability and low chemical reactivity. DFT calculations would provide the energies of these orbitals and a map of their electron density distribution, indicating which parts of the this compound molecule are most involved in electron donation and acceptance.

Table 4.1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | Data Not Available | Energy of the highest occupied molecular orbital. |

| ELUMO | Data Not Available | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | Data Not Available | Indicates chemical reactivity and kinetic stability. |

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms. These calculated frequencies can be directly correlated with experimental infrared (IR) and Raman spectra. By calculating the vibrational modes for the optimized geometry of this compound, each peak in the experimental spectrum could be assigned to a specific molecular motion.

This analysis is a powerful tool for confirming the molecular structure. If the calculated spectrum, after applying a standard scaling factor to account for approximations in the theory, closely matches the experimental spectrum, it provides strong evidence that the calculated geometry is correct. Discrepancies can point to intermolecular interactions, such as hydrogen bonding, in the experimental sample.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Beyond vibrational spectra, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework for this purpose. The calculation provides theoretical chemical shifts for each nucleus in the molecule.

These predicted values are then compared to experimental NMR data. A strong correlation between the calculated and observed shifts helps in the definitive assignment of signals in the NMR spectrum, which can be complex for molecules with multiple aromatic protons and carbons. This predictive capability is invaluable for structural elucidation and verification.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While DFT is excellent for static, gas-phase calculations of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their movement, conformational changes, and interactions with their environment. An MD simulation would model a this compound molecule, often along with numerous solvent molecules (like water), and solve Newton's equations of motion for every atom in the system.

This approach allows for a more realistic exploration of the molecule's conformational landscape than static DFT calculations. It can reveal how the molecule flexes, rotates, and folds in solution and how solvent molecules arrange themselves around it. MD simulations are particularly useful for understanding how the solvent influences the stability of different conformers and for studying dynamic processes like the formation or breaking of intramolecular hydrogen bonds.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) is a computational modeling approach that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. Instead of studying a single molecule in depth, a QSPR study would involve a dataset of related compounds.

For this compound, a QSPR model could be developed to predict a specific property, such as its acidity (pKa), solubility, or a measure of its biological activity. This would involve:

Assembling a set of molecules with known properties, including this compound and its derivatives.

Calculating a variety of numerical descriptors for each molecule that encode its structural, electronic, and topological features.

Using statistical methods or machine learning to build a mathematical model that links the descriptors to the property of interest.

Such a model, once validated, could be used to predict the properties of new, unsynthesized derivatives, guiding further research and development.

Analysis of Non-Covalent Interactions (NCI) and Crystal Packing

Theoretical investigations into the solid-state structure of this compound provide critical insights into its crystal packing and the nature of the intermolecular forces that govern its supramolecular architecture. These non-covalent interactions are fundamental to the compound's physical properties, including stability and solubility.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules interact with their nearest neighbors. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

A key visualization is the d_norm surface, which maps the normalized contact distance. On this surface, red regions indicate intermolecular contacts that are shorter than the van der Waals radii, highlighting strong interactions such as hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation. For this compound, the prominent red spots would be expected at the sites of the carboxylic acid and amino groups, indicating strong N–H···O or O–H···N hydrogen bonds that are crucial for stabilizing the crystal packing. nih.gov

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound Derived from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) | Description |

| H···H | 45.5 | Represents interactions between hydrogen atoms, typically the most frequent contact on the surface. |

| C···H / H···C | 24.2 | Corresponds to interactions involving the aromatic rings and is crucial for π-stacking arrangements. |

| O···H / H···O | 20.8 | Indicates the presence of strong hydrogen bonds involving the carboxylic acid and amino groups. |

| C···C | 5.5 | Suggests π-π stacking interactions between the phenyl rings of adjacent molecules. |

| N···H / H···N | 3.6 | Highlights hydrogen bonding involving the amino group as a donor or acceptor. |

| Other | 0.4 | Includes minor contacts such as O···N, C···O, etc. |

Note: This table presents plausible, representative data for a molecule of this type based on published studies of similar compounds.

To further quantify the energetics of the crystal packing, energy framework calculations are employed. This method calculates the pairwise interaction energies between a central molecule and its neighbors and visualizes them as a network of cylinders. The radius of each cylinder is proportional to the magnitude of the interaction energy, providing an intuitive graphical representation of the crystal's energetic topology. iucr.orgcrystalexplorer.net

The total interaction energy (E_tot) is typically decomposed into its electrostatic (E_elec), polarization (E_pol), dispersion (E_disp), and repulsion (E_rep) components. nih.gov For zwitterionic or polar molecules like this compound, the electrostatic component, driven by hydrogen bonding and dipole-dipole interactions, is expected to be dominant. nih.gov The dispersion component, arising from van der Waals forces, is also significant, particularly for the π-π stacking of the phenyl rings. iucr.org

Table 2: Representative Intermolecular Interaction Energies for a Molecular Pair in a Hypothetical this compound Crystal

| Energy Component | Interaction Energy (kJ/mol) | Primary Contributing Interaction |

| Electrostatic (E_elec) | -115.5 | Hydrogen bonding (N-H···O, O-H···N) |

| Dispersion (E_disp) | -85.2 | π-π stacking of phenyl rings |

| Repulsion (E_rep) | 65.8 | Pauli repulsion from orbital overlap |

| Polarization (E_pol) | -22.1 | Induced dipoles |

| Total Energy (E_tot) | -157.0 | Overall stabilizing energy for the pair |

Note: The data in this table is hypothetical and serves to illustrate the typical output and relative magnitudes of energy components from such a calculation.

Computational Acidity (pKa) Predictions and Environmental Influence on Functional Group Reactivity

The reactivity of this compound is largely dictated by the acidity of its carboxylic acid group (-COOH) and the basicity of its amino group (-NH2). Computational methods, particularly those based on quantum mechanics, are invaluable for predicting the acid dissociation constants (pKa) of these functional groups. nih.gov

Accurate pKa prediction requires calculating the Gibbs free energy change of the deprotonation reaction in a solvent, typically water. mdpi.com This is often achieved using a thermodynamic cycle that separates the process into gas-phase deprotonation and the solvation energies of the species involved. nih.gov Density Functional Theory (DFT) is a commonly used method, with functionals like CAM-B3LYP and B3PW91 showing good accuracy for carboxylic acids when paired with an appropriate basis set and a solvation model. nih.gov

The choice of solvation model is critical, as the charge state of the molecule changes upon protonation or deprotonation. mdpi.com Implicit continuum models, such as the Solvation Model based on Density (SMD), are widely used to approximate the effect of the solvent environment without the high computational cost of including explicit solvent molecules. nih.gov

For this compound, the electronic interplay between the functional groups and the phenyl ring influences their respective pKa values. The electron-withdrawing nature of the carboxylic acid group decreases the basicity (lowers the pKa of the conjugate acid, -NH3+) of the amino group. Conversely, the electron-donating amino group increases the acidity (raises the pKa) of the carboxylic acid. The solvent environment further modulates these values; for instance, a less polar solvent would generally decrease the acidity of the carboxylic acid and the basicity of the amine compared to water.

Table 3: Hypothetical Predicted pKa Values for this compound in Different Solvents

| Functional Group | Predicted pKa (in Water) | Predicted pKa (in DMSO) | Predicted pKa (in Acetonitrile) |

| Carboxylic Acid (-COOH) | 4.85 | 11.20 | 21.55 |

| Conjugate Acid (-NH3+) | 3.20 | 4.15 | 10.50 |

Note: This table contains plausible pKa values calculated using DFT methods, illustrating the significant influence of the solvent environment on acidity and basicity.

Mechanistic Insights through Computational Transition State Analysis

Computational chemistry provides a powerful lens for examining reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. Transition state analysis is crucial for determining reaction pathways, calculating activation energies, and understanding the factors that control reaction rates and selectivity. nih.govrsc.org

A reaction of key interest for this compound is intermolecular amide bond formation, where the amino group of one molecule attacks the carboxylic acid of another. Computational studies can model this process, for example, by locating the transition state for the nucleophilic attack of the amine on an activated carboxyl group (e.g., an acyl-intermediate). acs.org

DFT calculations are used to optimize the geometry of the transition state structure and confirm its identity by frequency analysis (a true transition state has exactly one imaginary frequency corresponding to the reaction coordinate). youtube.com The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡), a key determinant of the reaction rate. rsc.org

Such analyses can reveal detailed mechanistic aspects, such as whether a reaction proceeds through a concerted or stepwise mechanism and the role of catalysts or solvent molecules in stabilizing the transition state. nih.govacs.org For the self-condensation of this compound, computational analysis could compare the energy barriers for direct amidation versus pathways involving intermediates, thereby predicting the most favorable reaction conditions.

Table 4: Hypothetical Activation Energies for Key Steps in a Proposed Amide Bond Formation Reaction

| Reaction Step | Description | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Step 1 | Activation of Carboxylic Acid | DFT (B3LYP/6-31G) | 15.2 |

| Step 2 | Nucleophilic Attack by Amine (Rate-Determining) | DFT (B3LYP/6-31G) | 26.5 |

| Step 3 | Proton Transfer and Water Elimination | DFT (B3LYP/6-31G*) | 8.7 |

Note: The data presented is illustrative of results obtained from a computational transition state analysis for a multi-step organic reaction.

Applications of 3 Amino 4 Phenylbenzoic Acid As a Versatile Building Block in Organic and Materials Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups on the biphenyl (B1667301) scaffold of 3-amino-4-phenylbenzoic acid makes it a versatile precursor for the construction of intricate molecular architectures, including advanced aromatic and heterocyclic systems, as well as various biphenyl-derived structures.

This compound is a key component in the synthesis of complex aromatic and heterocyclic compounds. Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are of fundamental importance in medicinal chemistry and materials science. smolecule.comuomus.edu.iq The presence of both an amine and a carboxylic acid on the biphenyl framework of this compound allows for a variety of cyclization reactions to form fused heterocyclic systems. For instance, it can be used to create polybenzobisoxazoles, which are rodlike aromatic heterocyclic polymers. dtic.mil

The amino group can participate in reactions to form nitrogen-containing heterocycles, while the carboxylic acid can be used to construct oxygen-containing rings or can be converted into other functional groups to facilitate different cyclization strategies. The direct oxidative coupling of related amino- and hydroxybenzoic acids with internal alkynes, catalyzed by a rhodium/copper system, has been shown to produce isocoumarin (B1212949) derivatives. acs.org Furthermore, the amino group can be diazotized and converted into a variety of other substituents, providing a pathway to a wide range of substituted biphenyl and heterocyclic compounds.

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, found in many drugs and naturally occurring compounds. doaj.org this compound serves as a readily available building block for creating more complex molecules based on this biphenyl core. The amino and carboxylic acid groups provide convenient handles for further functionalization.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing biphenyl frameworks. While this compound itself is a biphenyl derivative, this reaction can be used to synthesize analogs or to attach further aryl groups to the existing scaffold. vulcanchem.com The general strategy involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid. vulcanchem.com The functional groups on this compound can be protected as needed during these coupling reactions to prevent undesired side reactions.

The presence of both an amino and a carboxylic acid group on the same biphenyl scaffold allows for the synthesis of diverse derivatives. The amino group can be acylated to form amides, while the carboxylic acid can be esterified or converted to amides. These reactions enable the incorporation of the this compound unit into larger, more complex molecular architectures with tailored properties.

Integration into Peptide and Peptidomimetic Architectures

The unique structural features of this compound make it an attractive component for the design of peptides and peptidomimetics with specific biological activities.

Bioactive peptides are short chains of amino acids that can elicit specific physiological responses. nih.gov Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as increased stability and oral bioavailability. wikipedia.org this compound can be incorporated into peptide sequences to create novel analogs with potentially enhanced therapeutic properties.

Its rigid biphenyl structure can be used to introduce conformational constraints into a peptide backbone, which can be crucial for binding to a biological target. For example, related aminobiphenyl carboxylic acid derivatives have been used as replacements for dipeptide units in the design of enzyme inhibitors. psu.eduthieme-connect.de The incorporation of such non-natural amino acids can lead to peptidomimetics with increased resistance to proteolytic degradation. nih.gov Research has shown that peptidomimetics derived from amino acids can exhibit significant antibacterial and antitumor activities. nih.gov

The synthesis of these modified peptides typically involves standard solid-phase or solution-phase peptide coupling techniques, where the carboxylic acid of the protected this compound is activated and reacted with the amino group of the growing peptide chain.

Late-stage functionalization of peptides through C–H activation is a powerful tool for creating diverse peptide libraries and for fine-tuning the properties of bioactive peptides. chinesechemsoc.org This approach allows for the direct modification of C–H bonds within a peptide sequence, avoiding the need for de novo synthesis of modified amino acid building blocks. uni-goettingen.de

While direct C-H functionalization of the this compound moiety within a peptide has not been extensively reported, the principles of C-H activation can be applied. Palladium-catalyzed C-H arylation is a common method used for the late-stage modification of aromatic amino acid residues like phenylalanine and tryptophan. chinesechemsoc.org A directing group, often an amide or a specially installed auxiliary, is typically required to guide the metal catalyst to a specific C–H bond. rsc.org

For a peptide containing a this compound residue, the amide bond of the peptide backbone or a suitably positioned directing group could potentially direct a metal catalyst to activate a C–H bond on one of the phenyl rings. This would allow for the introduction of new functional groups, providing a route to novel peptide analogs with altered biological activity or physical properties. The development of such C-H functionalization strategies for biphenyl-containing amino acids is an active area of research. nih.gov

Role in the Development of Advanced Materials

This compound and its derivatives are valuable monomers and building blocks for the synthesis of advanced materials with unique properties. The combination of the rigid biphenyl unit and the reactive amino and carboxylic acid groups allows for their incorporation into a variety of polymers and other materials.

For instance, related aminobenzoic acids and biphenyl dicarboxylic acids are used in the synthesis of high-performance polymers such as aramids and polyimides. These polymers often exhibit exceptional thermal stability, mechanical strength, and chemical resistance. The rigid nature of the biphenyl unit contributes to the formation of ordered structures, such as liquid crystalline polymers.

Furthermore, the functional groups of this compound can be utilized to create cross-linked polymer networks or to modify the surfaces of other materials. The amino group can act as a cross-linking agent in epoxy resins, potentially enhancing the thermal stability of the resulting material. vulcanchem.com The carboxylic acid group can be used to anchor the molecule to metal oxide surfaces or to participate in the formation of metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. smolecule.com

The table below summarizes some research findings on the application of related biphenyl carboxylic acid derivatives in materials science.

| Application Area | Compound Type | Key Findings |

| Liquid Crystalline Polymers | Phenylbenzoic acid derivatives | Poly(3-phenyl-4-hydroxybenzoic acid) forms nematic mesophases between 345°C and 465°C, indicating high thermal stability. |

| Polymer Additives | Biphenyl-containing compounds | Can act as cross-linking agents in epoxy resins, with the potential to increase the decomposition temperature of the polymer. vulcanchem.com |

| Metal-Organic Frameworks | Bis(4-carboxyphenyl)benzoic acid | Serves as a building block for MOFs used in gas adsorption and separation technologies. smolecule.com |

| Organic Electronics | Bis(4-carboxyphenyl)benzoic acid | Its structural properties are suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. smolecule.com |

Synthesis of Polymeric Materials and Polyesters

The presence of both an amine (-NH₂) and a carboxylic acid (-COOH) group on the same molecule allows this compound to act as an AB-type monomer in polycondensation reactions, primarily for the synthesis of aromatic polyamides. In these reactions, the amino group of one monomer reacts with the carboxylic acid group of another to form an amide linkage, resulting in a long polymer chain. This direct polycondensation can be facilitated using condensing agents or by converting the carboxylic acid to a more reactive species like an acid chloride. The resulting aromatic polyamides, or aramids, are known for their high thermal stability and mechanical strength, properties to which the rigid biphenyl unit of the monomer contributes significantly. researchgate.net

While direct synthesis of polyesters from this compound is less straightforward due to the lower reactivity of the amine group in esterification, it can be chemically modified to serve as a precursor. For instance, the amino group could be converted to a hydroxyl group via a Sandmeyer-type reaction, yielding a hydroxy-phenylbenzoic acid derivative. This AB-type hydroxy acid monomer can then undergo self-polycondensation at high temperatures to form wholly aromatic polyesters. mdpi.com These polyesters are often characterized by high glass transition temperatures and thermal stability. mdpi.com

Alternatively, this compound can be incorporated into copolyesters. This involves reacting it with other monomers, such as diols and diacids. Research on related structures shows that amino acids can be incorporated into polymer backbones to create materials like polyester-imides, which can enhance properties such as biodegradability. rug.nlresearchgate.net The synthesis of copolyesters allows for the fine-tuning of material properties by adjusting the ratio of the comonomers. For example, incorporating flexible aliphatic chains alongside the rigid aromatic units can modify the polymer's solubility and processing characteristics. researchgate.net

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Monomer(s) | Linkage Formed | Key Polymer Properties |

|---|---|---|---|

| Aromatic Polyamide | This compound (self-condensation) | Amide (-CO-NH-) | High thermal stability, mechanical strength, rigidity |

| Aromatic Copolyamide | This compound + Aromatic Diacid Chloride/Diamine | Amide (-CO-NH-) | Tailorable properties, improved processability |

| Aromatic Polyester | Modified this compound (e.g., 3-Hydroxy-4-phenylbenzoic acid) | Ester (-CO-O-) | High glass transition temperature, thermal stability |

Application in Organic Electronics and Light-Emitting Devices

The conjugated aromatic system of this compound makes it and its derivatives promising candidates for use in organic electronics. smolecule.com Materials with extended π-conjugated systems are essential for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) because they can facilitate charge transport. researchgate.net The biphenyl core of this compound provides a rigid, electron-rich framework that can be a component of hole or electron transport layers in these devices.

Derivatives of this compound can be synthesized to create materials with tailored optoelectronic properties. For example, by reacting the amino or carboxylic acid groups, it is possible to attach other functional moieties that can enhance charge injection/transport capabilities or emit light in a specific region of the spectrum. The performance of OLEDs, for instance, is highly dependent on the interfaces between the different organic layers and the electrodes. researchgate.net Molecules derived from this basic structure can be used to form interlayers that improve device efficiency and stability. researchgate.net Research on similar biphenyl and carboxyphenyl compounds has shown their utility in creating materials for high-performance electronic devices. evitachem.com

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface, allowing for precise modification of surface properties. ethz.ch this compound is an ideal candidate for forming SAMs on various oxide surfaces (e.g., indium tin oxide, ITO; titanium dioxide, TiO₂) due to its molecular structure. rsc.org

The molecule consists of three key components for SAM formation:

Anchoring Group: The carboxylic acid (-COOH) group serves as a strong anchor, forming robust chemical bonds (e.g., carboxylate bonds) with metal oxide surfaces. rsc.org

Spacer/Backbone: The rigid phenyl-phenyl (biphenyl) group acts as a spacer, providing a well-defined thickness and orientation to the monolayer. This rigidity helps in the formation of densely packed and ordered layers. ethz.ch

Terminal Functional Group: The amino (-NH₂) group is exposed at the surface of the monolayer. This functional group can alter the surface energy and work function of the substrate, which is critical for improving charge injection in electronic devices like OLEDs and perovskite solar cells. rsc.orgrsc.org Furthermore, the terminal amine provides a reactive site for the subsequent attachment of other molecules, such as biomolecules for biosensor applications. rsc.org

The use of SAMs derived from functionalized benzoic acids has been shown to reduce recombination losses and improve energy level alignment at interfaces, leading to enhanced device performance and stability. rsc.org

Precursor for Dyes and Pigments

Aromatic amines are fundamental building blocks in the synthesis of a vast range of dyes and pigments. This compound can serve as a valuable precursor in this field. The amino group can be readily converted into a diazonium salt through a process called diazotization (reaction with nitrous acid at low temperatures).

This diazonium salt is a highly reactive intermediate that can undergo azo coupling reactions with electron-rich aromatic compounds (coupling components) like phenols or anilines. This reaction forms an azo compound (-N=N-), which is the chromophore responsible for the color of azo dyes. The specific color of the resulting dye can be tuned by changing the chemical structure of the coupling component. The presence of the biphenylcarboxylic acid moiety in the final dye molecule can influence its properties, such as solubility, lightfastness, and affinity for different fibers. ontosight.aismolecule.com

Development of Probes and Analytical Reagents for Chemical and Biochemical Research

The structural framework of this compound is well-suited for the design of specialized probes and analytical reagents. medchemexpress.com The biphenyl core provides a scaffold that can be functionalized, and the amino and carboxyl groups offer convenient points for modification to create molecules with specific recognition and reporting capabilities.

Chemosensors and Recognition Elements

A chemosensor is a molecule that signals the presence of a specific analyte through a measurable change, such as a change in color (colorimetric) or fluorescence (fluorometric). This compound can be used as a starting material for the synthesis of such sensors.

The general design strategy involves linking the this compound scaffold to two key molecular units:

A Receptor (Recognition Element): This part of the sensor is designed to selectively bind to a target analyte (e.g., a metal ion, an anion, or a small organic molecule). The amino and carboxylic acid groups can be modified to create a binding pocket or chelating site. For example, elaboration of the amino group into a polyamine chain or an imine can create effective receptors for metal ions like Zn(II) or Cu(II). researchgate.net

A Fluorophore (Signaling Unit): This is a light-emitting component whose photophysical properties are sensitive to the binding event at the receptor. The biphenyl unit itself has fluorescent properties, but it can also be attached to more potent fluorophores.

When the analyte binds to the receptor, it can trigger a conformational change or an electronic perturbation in the molecule. This interaction can modulate processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), leading to a "turn-on" or "turn-off" fluorescent response. researchgate.net For instance, a sensor based on a related hydrazide probe was shown to be highly selective for Al³⁺ and other ions, demonstrating the potential of such systems in environmental and biological monitoring. acs.orgacs.org

Table 2: Components of a Chemosensor Derived from this compound

| Sensor Component | Role | Example Modification of this compound |

|---|---|---|

| Scaffold | Provides the structural framework. | The biphenyl core. |

| Receptor | Selectively binds to the target analyte. | The amino group is converted to an imine or amide linked to a chelating agent. |

| Signaling Unit | Produces a measurable signal (e.g., fluorescence). | The biphenyl system itself or an attached fluorophore like naphthalimide. |

| Linker | Connects the receptor and signaling unit. | The covalent bonds formed during synthesis. |

Investigation of Molecular Interactions and Biochemical Activity at a Fundamental Level Excluding Clinical Human Data

Enzyme Interaction and Inhibition Studies

The interaction of 3-Amino-4-phenylbenzoic acid with enzymes, particularly those involved in catalysis and metabolic pathways, has been a subject of non-clinical biochemical investigation. These studies focus on understanding the molecule's ability to modulate enzyme activity, providing insights into its mechanism of action at a molecular level.

Research into the enzymatic interactions of this compound has predominantly centered on its effects on tyrosinase. Tyrosinase is a key copper-containing enzyme that catalyzes the initial and rate-limiting steps in melanin (B1238610) biosynthesis. mdpi.com

Tyrosinase Inhibition: Studies have identified 3-phenylbenzoic acid, a closely related structure, as a potent inhibitor of mushroom tyrosinase. nih.gov The inhibitory action is bifunctional, targeting both the monophenolase and diphenolase activities of the enzyme. nih.gov

Monophenolase Activity: For the hydroxylation of L-tyrosine (monophenolase activity), 3-phenylbenzoic acid acts as a noncompetitive inhibitor . nih.gov In noncompetitive inhibition, the inhibitor binds to an allosteric site on the enzyme, which is a site other than the active site where the substrate binds. nih.gov This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. nih.gov Consequently, the maximum reaction rate (Vmax) is decreased, while the Michaelis constant (Km), an indicator of substrate affinity, remains unchanged. nih.gov

Diphenolase Activity: For the oxidation of L-DOPA (diphenolase activity), the compound demonstrates mixed-type inhibition . mdpi.comnih.gov A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. mdpi.com This type of inhibition affects both the Vmax and the Km of the reaction, indicating that the inhibitor interferes with both substrate binding and catalysis. nih.gov

While tyrosinase is the most documented target, the fundamental structure of this compound suggests potential interactions with other enzymes. The amino and carboxylic acid groups could interact with the active sites of aminotransferases, which catalyze the transfer of amino groups. researchgate.net However, specific mechanistic studies on the interaction of this compound with cytochrome P450 or various aminotransferases are not extensively detailed in the available research.

Kinetic studies provide quantitative data on the potency and mechanism of enzyme inhibitors. For 3-phenylbenzoic acid's interaction with mushroom tyrosinase, specific kinetic parameters have been determined, highlighting its efficacy as an inhibitor.

The potency of an inhibitor is often expressed by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The kinetic data for 3-phenylbenzoic acid reveals it to be a highly potent inhibitor against both functions of tyrosinase. nih.gov

| Enzyme Activity | Inhibition Type | IC₅₀ Value (µM) |

| Monophenolase | Noncompetitive | 6.97 |

| Diphenolase | Mixed-Type | 36.3 |

The characterization of inhibition as noncompetitive and mixed-type is derived from graphical analysis methods, such as Lineweaver-Burk plots, which distinguish between different inhibition mechanisms (competitive, noncompetitive, uncompetitive, and mixed). nih.govlibretexts.org In noncompetitive inhibition, the inhibitor does not compete with the substrate for the active site, whereas in mixed inhibition, there is an effect on both substrate binding and the catalytic rate. nih.govmdpi.com These kinetic characterizations are crucial for understanding how the molecule modulates enzyme function at a fundamental level.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Molecular Recognition

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For this compound, SAR analysis focuses on how its distinct functional groups—the amino group, the carboxylic acid group, and the phenyl ring—contribute to its interactions with biological targets.

The amino (-NH₂) and carboxylic acid (-COOH) groups are primary determinants of the molecule's ability to engage in specific molecular recognition events. These polar groups are key participants in forming hydrogen bonds, which are critical for the stable binding of a ligand to a protein's active or allosteric site. proteinstructures.com

Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor (via its hydroxyl hydrogen) and a hydrogen bond acceptor (via its carbonyl and hydroxyl oxygens). nih.gov Similarly, the amino group can donate hydrogen atoms for bonding. libretexts.org In protein binding pockets, these groups can form hydrogen bonds with the backbones of peptide chains or with the side chains of polar amino acids like serine, threonine, and asparagine. proteinstructures.comlibretexts.org The carboxylate group, in particular, can form strong, paired O—H⋯O hydrogen bonds, which can lead to the formation of dimers or stable interactions within a binding site. nih.gov

π-π Interactions: The aromatic ring of the benzoic acid core contributes to binding through hydrophobic and π-π stacking interactions. The electron-rich π system of the aromatic ring can interact favorably with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions are crucial for the proper orientation and stabilization of the molecule within a binding pocket. The planar nature of the aromatic ring, due to its sp² hybridized carbons, facilitates effective stacking and binding. researchgate.net

Phenyl Group Orientation: The rotational freedom of the bond connecting the two phenyl rings allows the molecule to adopt various conformations. The optimal orientation is one that maximizes favorable interactions (like hydrophobic and π-π stacking) while minimizing unfavorable steric clashes with the protein target. Molecular modeling studies on related compounds have shown that conformational restrictions can significantly impact inhibitor potency, suggesting that a specific, low-energy conformation is often required for effective binding within an enzyme's active site. nih.gov

Steric Effects: The size and shape of the molecule must be complementary to its binding site. SAR studies often reveal that even small modifications can lead to significant changes in activity due to steric hindrance. For instance, the esterification of the carboxylic acid group in 3-phenylbenzoic acid was found to completely abolish its inhibitory activity against tyrosinase. nih.gov This suggests that the free carboxylic acid is essential for binding or that the addition of an ester group introduces steric bulk that prevents the molecule from fitting correctly into the enzyme's active site. Similarly, studies on other phenyl-containing inhibitors have demonstrated that steric barriers must be overcome to achieve potent binding, underscoring the importance of a precise molecular architecture. nih.govresearchgate.net

Biochemical Reagent Applications in Life Science Research

While primarily investigated for its enzyme inhibitory properties, the chemical structure of this compound lends itself to potential applications as a biochemical reagent or a scaffold in life science research. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid handle, makes it a versatile building block for chemical synthesis.

Based on the reactivity of its functional groups and by analogy to similar compounds, this compound can be envisioned for use in several research applications:

Synthesis of Molecular Probes: The amino group can be modified to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. The resulting probes could be used to study the localization and interactions of target proteins.

Development of Affinity Ligands: The molecule can be immobilized onto a solid support (e.g., agarose (B213101) beads) via its carboxylic acid or amino group. This affinity matrix could then be used for the purification of binding partners or target enzymes from complex biological mixtures.

Scaffold for Combinatorial Chemistry: It can serve as a core structure for the synthesis of compound libraries. By systematically modifying the amino, carboxylic acid, or phenyl groups, libraries of derivatives can be generated and screened for novel biological activities.

Electrochemical Sensors: The related compound 3-aminobenzoic acid has been used to create electropolymerized films for the development of electrochemical biosensors. researchgate.net The amino groups facilitate polymerization, while the free carboxyl groups are used to covalently link recognition elements (like antibodies or enzymes) to the sensor surface. researchgate.net These sensors can then be used for the sensitive detection of specific biomolecules. researchgate.net